molecular formula C4H3N3O3 B8612814 5-Nitrosouracil

5-Nitrosouracil

Cat. No. B8612814
M. Wt: 141.09 g/mol
InChI Key: KTQDGYGLGKJZPZ-UHFFFAOYSA-N
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Patent
US07598379B2

Procedure details

1-Propyl, 3-cyclopropyl, 6-aminouracil (2) (12.8 g, 61.2 mmol ) was dissolved in acetic acid (25 ml) in 200 ml of water and the mixture was cooled to 10° C. To the uracil solution, NaNO2 (7.6 g, 110.1 mmol ) in 50 ml of water was added dropwise at 10° C. The mixture was stirred at 10° C. for 30 min and then at room temperature for 1 h. The solvent was removed under reduced pressure and the residue was dissolved in the mixture of absolute ethanol and CH2Cl2 (1:1) and boiled for 20 min. The hot mixture was filtered through a layer of Celite 545 to remove the insoluble inorganic salts. The mother liquid was evaporated under reduced pressured to remove the solvent to give 1-propyl, 3-cyclopropyl, 6-amino, 5-nitrosouracil (4) (11.4 g, 78%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
N[C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.N1C=CC(=O)NC1=O.[N:18]([O-])=[O:19].[Na+]>C(O)(=O)C.O>[N:18]([C:3]1[C:4](=[O:9])[NH:5][C:6](=[O:8])[NH:7][CH:2]=1)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
NC1=CC(NC(N1)=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
Quantity
7.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in the mixture of absolute ethanol and CH2Cl2 (1:1)
WAIT
Type
WAIT
Details
boiled for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered through a layer of Celite 545
CUSTOM
Type
CUSTOM
Details
to remove the insoluble inorganic salts
CUSTOM
Type
CUSTOM
Details
The mother liquid was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=O)C=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 132%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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